molecular formula C16H20ClNO B12651501 2-(Dimethylamino)-1,2,3,4-tetrahydrophenanthren-1-ol hydrochloride CAS No. 7598-86-9

2-(Dimethylamino)-1,2,3,4-tetrahydrophenanthren-1-ol hydrochloride

Cat. No.: B12651501
CAS No.: 7598-86-9
M. Wt: 277.79 g/mol
InChI Key: ABQKCZOZNQXYQN-UHFFFAOYSA-N
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Description

NSC 402382 is a chemical compound that has garnered attention in various fields of scientific research due to its unique properties and potential applications. This compound is known for its ability to undergo a variety of chemical reactions, making it a valuable tool in synthetic chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 402382 typically involves a series of well-defined chemical reactions. One common method includes the use of specific reagents under controlled conditions to achieve the desired product. The exact synthetic route can vary, but it often involves multiple steps, including the formation of intermediate compounds that are subsequently transformed into NSC 402382.

Industrial Production Methods

In an industrial setting, the production of NSC 402382 is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of advanced technologies and equipment is crucial in achieving efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

NSC 402382 is known to undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

The reactions involving NSC 402382 typically require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products Formed

The products formed from the reactions of NSC 402382 depend on the type of reaction and the conditions used. For instance, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

NSC 402382 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: NSC 402382 is used in studies involving cellular processes and biochemical pathways.

    Medicine: The compound is investigated for its potential therapeutic effects and as a tool in drug discovery and development.

    Industry: NSC 402382 is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of NSC 402382 involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the context in which NSC 402382 is used.

Comparison with Similar Compounds

NSC 402382 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    NSC 125973: Known for its use in cancer research.

    NSC 19044: An opioid agonist used as an analgesic.

    NSC 125973: Another compound with applications in cancer research.

Properties

CAS No.

7598-86-9

Molecular Formula

C16H20ClNO

Molecular Weight

277.79 g/mol

IUPAC Name

2-(dimethylamino)-1,2,3,4-tetrahydrophenanthren-1-ol;hydrochloride

InChI

InChI=1S/C16H19NO.ClH/c1-17(2)15-10-9-13-12-6-4-3-5-11(12)7-8-14(13)16(15)18;/h3-8,15-16,18H,9-10H2,1-2H3;1H

InChI Key

ABQKCZOZNQXYQN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCC2=C(C1O)C=CC3=CC=CC=C23.Cl

Origin of Product

United States

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